molecular formula C16H16N2O4S B6395329 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid CAS No. 1261968-49-3

6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid

Cat. No.: B6395329
CAS No.: 1261968-49-3
M. Wt: 332.4 g/mol
InChI Key: KBOCTSFKTJLZAA-UHFFFAOYSA-N
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Description

6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid is a chemical compound with significant potential in various scientific research fields It is characterized by the presence of a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Properties

IUPAC Name

6-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-5-3-4-14(17-15)12-6-8-13(9-7-12)23(21,22)18-10-1-2-11-18/h3-9H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOCTSFKTJLZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid typically involves multiple steps, starting with the preparation of the pyrrolidinylsulfonyl phenyl precursor. This precursor is then coupled with picolinic acid under specific reaction conditions. Common reagents used in the synthesis include boronic acids and palladium catalysts, which facilitate the coupling reactions. The reaction conditions often involve refluxing in organic solvents such as toluene or acetonitrile, with the addition of bases like potassium carbonate to promote the reaction.

Industrial Production Methods

Industrial production of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Picolinic acid derivatives: These compounds have the picolinic acid moiety and are used in similar applications.

    Sulfonyl phenyl derivatives: These compounds contain the sulfonyl phenyl group and are studied for their chemical reactivity and biological properties.

The uniqueness of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

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